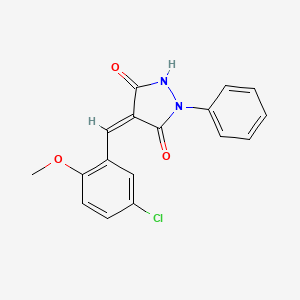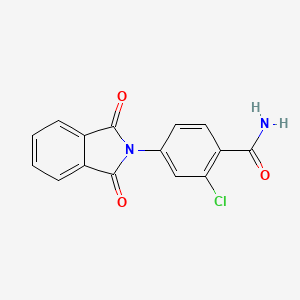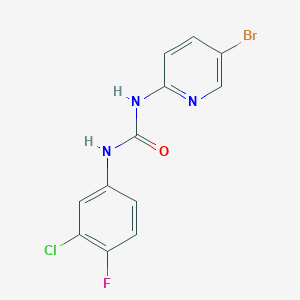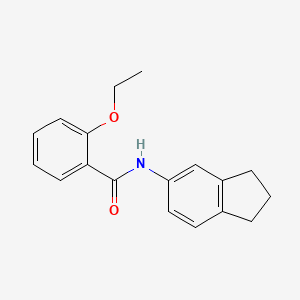
4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as CMPD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMPD is a pyrazolidinedione derivative that has been synthesized through a variety of methods and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it has been suggested that it may act by inhibiting various signaling pathways in cells. 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer growth. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to protect against oxidative stress by increasing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and has been obtained in moderate to high yields. Additionally, 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to exhibit low toxicity in vitro and in vivo. However, there are also limitations to using 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential. Additionally, 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has not been extensively studied in animal models, and its efficacy and safety in vivo are not well-established.
Orientations Futures
There are several future directions for research on 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. Further studies are needed to fully elucidate its mechanism of action and therapeutic potential. Additionally, more research is needed to investigate its potential use in treating neurodegenerative diseases. Furthermore, the efficacy and safety of 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in vivo need to be established through animal studies. Finally, the development of new synthesis methods for 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione may lead to the discovery of more potent analogs with improved therapeutic potential.
Conclusion:
In conclusion, 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been synthesized through various methods and has been found to exhibit various biochemical and physiological effects. It has been investigated for its potential use in treating cancer, inflammation, oxidative stress, and neurodegenerative diseases. Further research is needed to fully elucidate its therapeutic potential and establish its efficacy and safety in vivo.
Méthodes De Synthèse
4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been synthesized through various methods, including the reaction of 2-methoxybenzaldehyde with 5-chloro-2-aminopyridine, followed by the reaction of the resulting compound with 1-phenyl-3,5-pyrazolidinedione. Another synthesis method involves the reaction of 2-methoxybenzaldehyde with 5-chloro-2-aminopyridine, followed by the reaction of the resulting compound with 4-phenyl-3,5-pyrazolidinedione. Both methods have yielded 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in moderate to high yields.
Applications De Recherche Scientifique
4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to exhibit potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to have potential neuroprotective effects and has been investigated for its potential use in treating neurodegenerative diseases.
Propriétés
IUPAC Name |
(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-15-8-7-12(18)9-11(15)10-14-16(21)19-20(17(14)22)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEIQQOTWUODSD-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806651.png)
![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)

![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide](/img/structure/B5806666.png)

![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)


![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)

